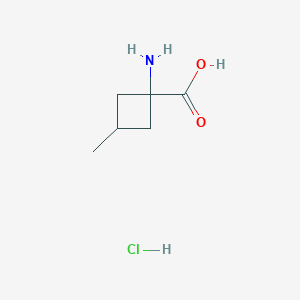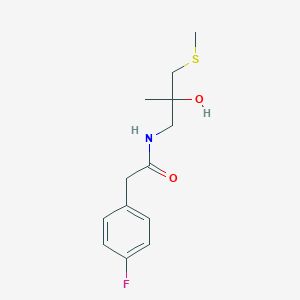
1-Amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2126164-58-5 . It has a molecular weight of 165.62 . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .
Molecular Structure Analysis
The InChI code for 1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is1S/C6H11NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Tumor Imaging with Positron Emission Tomography
1-Amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride, when labeled with fluorine-18, has shown promise in tumor imaging using positron emission tomography (PET). Improved synthesis methods for its precursor, anti-[18F]FACBC, demonstrate high stereoselectivity and suitability for large-scale preparations, leading to more efficient production of this compound for human use (McConathy et al., 2003).
PET Tracers for Tumor Delineation
The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for PET imaging, highlights its potential in tumor delineation. This compound was synthesized with high specific activity and shows promising results in nucleophilic displacement, offering a new avenue for PET tracer development (Shoup & Goodman, 1999).
Physical-Chemical Properties and Stereochemistry
Research into the cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, synthesized as pure diastereomers, reveals interesting physical-chemical properties, including different pKa values for the amino groups due to varied interactions with the fluorine atoms. This underscores the importance of stereochemistry in the behavior of these compounds (Chernykh et al., 2016).
Neurological Applications
The synthesis of 1-aminocyclobutanecarboxylic acid derivatives has shown these compounds to have potent and selective antagonist activity at NMDA receptor sites, indicating potential applications in neurological research, particularly in the study of excitatory amino acid receptors and anticonvulsant activity (Gaoni et al., 1994).
Conformational Studies
Investigations into the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid using quantum mechanical calculations have provided insights into the restricted flexibility of this amino acid due to its cyclic nature. This research contributes to a deeper understanding of the molecular dynamics and environmental stability of such compounds (Casanovas et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIQVKYOPRSIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2599955.png)



![1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2599960.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2599964.png)
![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2599966.png)
![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B2599970.png)


![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]but-2-ynamide](/img/structure/B2599973.png)
![2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione](/img/structure/B2599974.png)
